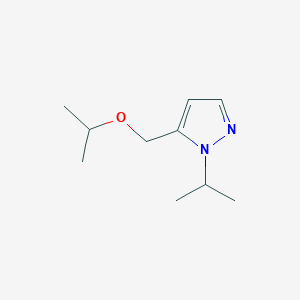![molecular formula C16H18N6 B2760608 4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine CAS No. 1257546-35-2](/img/structure/B2760608.png)
4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine is a heterocyclic compound that features a unique combination of azepane, phenyl, pyrazole, and triazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenyl-1H-pyrazole-3,5-diamine with azepane-1-carboxylic acid under acidic conditions to form the desired triazine ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium azide in dimethylformamide at 60-80°C.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of azido or other substituted derivatives.
Applications De Recherche Scientifique
4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation . The exact pathways and targets can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-phenyl-1H-pyrazolo[3,4-d][1,2,3]triazine: Lacks the azepane ring but shares the pyrazole and triazine core.
7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine: Similar structure but without the azepane substitution.
4-(azepan-1-yl)-1,2,3-triazine: Contains the azepane and triazine rings but lacks the pyrazole ring.
Uniqueness
4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine is unique due to the presence of both the azepane and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound in drug discovery and development .
Propriétés
IUPAC Name |
4-(azepan-1-yl)-7-phenylpyrazolo[3,4-d]triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-2-7-11-21(10-6-1)15-14-12-17-22(16(14)19-20-18-15)13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFDWNAACJANDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/new.no-structure.jpg)
![6-methyl-5-oxo-6,11-dihydro-5H-isoindolo[2,1-a]quinazolin-12-ium 4-methylbenzenesulfonate](/img/structure/B2760527.png)
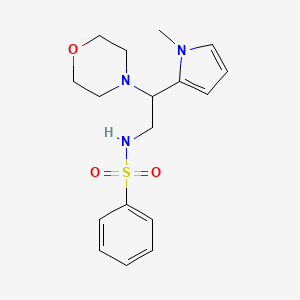
![11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene](/img/structure/B2760530.png)
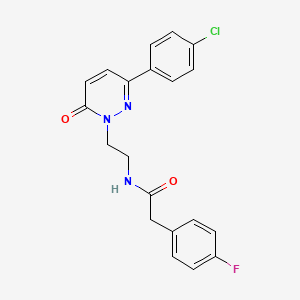
![2-Chloro-6-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2760533.png)
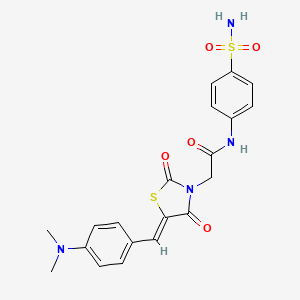
![3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2760535.png)
![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2760536.png)
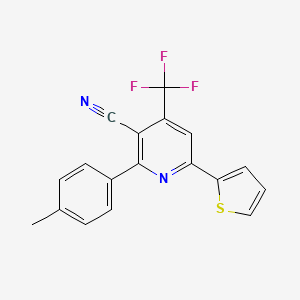
![2-Chloro-3-({4-[2-(2,4-dimethoxyphenyl)pyrrolidine-1-carbonyl]piperidin-1-yl}sulfonyl)pyridine](/img/structure/B2760539.png)
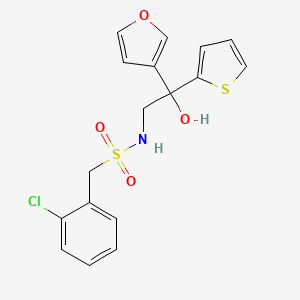
![2-{[4-(3,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid](/img/structure/B2760546.png)
